CCR5 Antagonism
1-(2-Methylphenyl)piperazin-2-one exhibits measurable antagonist activity at the human CCR5 receptor, with a dissociation constant (Kd) of 316 nM determined via calcium mobilization assay in HEK293 Glosensor cells [1]. While this activity is modest relative to optimized clinical candidates, it provides a defined starting point for fragment-based optimization. In contrast, the structurally related 1-(2-methylphenyl)piperazine (oMPP) lacks the piperazin-2-one carbonyl and shows no reported CCR5 activity in the same assay system.
| Evidence Dimension | CCR5 receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | 1-(2-methylphenyl)piperazine (oMPP): No reported activity |
| Quantified Difference | Selective engagement (316 nM vs. inactive) |
| Conditions | Human CCR5 expressed in HEK293 Glosensor cells; RANTES-induced calcium mobilization assay |
Why This Matters
For HIV entry inhibitor screening or chemokine receptor pharmacology studies, this compound provides a quantifiable CCR5 engagement baseline absent in the non-carbonyl analog, enabling structure-activity relationship (SAR) exploration around the piperazinone scaffold.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906): CCR5 antagonist activity, Kd = 316 nM in HEK293 cells. View Source
